1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride
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Overview
Description
1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a piperidinyl group linked through a urea moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride typically involves the reaction of 4-fluoroaniline with piperidine and an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The process may involve the use of solvents such as dichloromethane or acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the piperidinyl group can modulate the compound’s pharmacokinetic properties. The urea linkage plays a crucial role in stabilizing the compound’s structure and facilitating its interactions with biological targets.
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea
- 1-(4-Fluorophenyl)-3-(piperidin-4-yl)thiourea
- 1-(4-Fluorophenyl)-3-(piperidin-4-yl)carbamate
Uniqueness: 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride stands out due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications compared to its non-salt counterparts. Additionally, the presence of the fluorophenyl group imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding interactions.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-piperidin-4-ylurea;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O.ClH/c13-9-1-3-10(4-2-9)15-12(17)16-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H2,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZXNSYYMDYIAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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